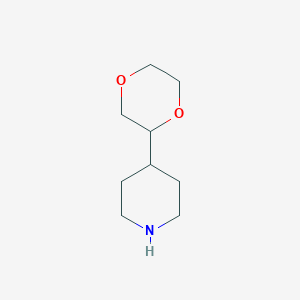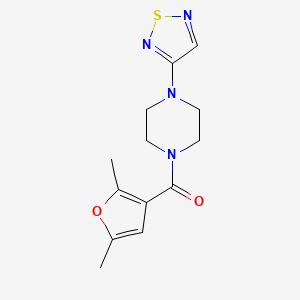
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic synthesis. The process may start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents might include:
Furan derivatives: Starting materials for the furan ring.
Thiadiazole derivatives: Starting materials for the thiadiazole ring.
Piperazine: A common reagent in medicinal chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysts: To increase reaction efficiency.
Solvents: Suitable for large-scale reactions.
Purification techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: Potentially altering the furan or thiadiazole rings.
Reduction: Modifying functional groups within the molecule.
Substitution: Replacing specific atoms or groups within the structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered biological or chemical properties.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, potentially affecting biological pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine: A similar compound with a piperidine ring instead of piperazine.
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Featuring a morpholine ring.
Uniqueness
1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of rings and functional groups, which may confer distinct biological or chemical properties.
For precise and detailed information, consulting specific scientific literature or databases is recommended
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-7-11(10(2)19-9)13(18)17-5-3-16(4-6-17)12-8-14-20-15-12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSFFCRXRQJRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2595294.png)
![2-[(2-Methylcyclohexyl)-(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2595298.png)
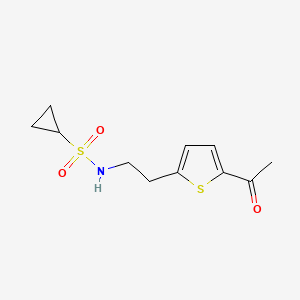
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595301.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2595303.png)
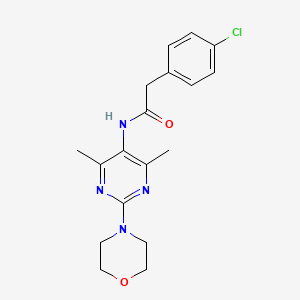
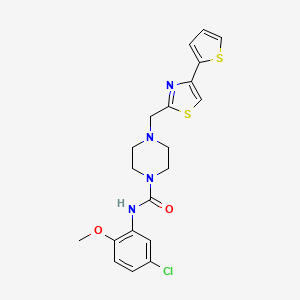
![N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2595306.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2595309.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile](/img/structure/B2595310.png)
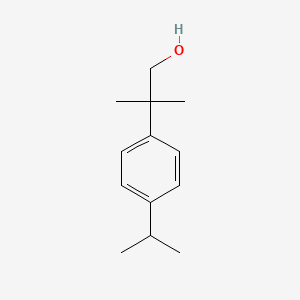
![1-Phenyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2595312.png)
